molecular formula C16H20ClNO2S B2458710 1-(5-Chloro-2-methylbenzenesulfonyl)-4-cyclobutylidenepiperidine CAS No. 2319719-64-5

1-(5-Chloro-2-methylbenzenesulfonyl)-4-cyclobutylidenepiperidine

Cat. No.: B2458710
CAS No.: 2319719-64-5
M. Wt: 325.85
InChI Key: MDMPTZUSVCMEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methylbenzenesulfonyl)-4-cyclobutylidenepiperidine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a sulfonyl group and a cyclobutylidene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylbenzenesulfonyl)-4-cyclobutylidenepiperidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling, utilizing organoboron reagents tailored for specific coupling conditions. The process ensures high yield and purity, essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylbenzenesulfonyl)-4-cyclobutylidenepiperidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(5-Chloro-2-methylbenzenesulfonyl)-4-cyclobutylidenepiperidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylbenzenesulfonyl)-4-cyclobutylidenepiperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)sulfonyl-4-cyclobutylidenepiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2S/c1-12-5-6-15(17)11-16(12)21(19,20)18-9-7-14(8-10-18)13-3-2-4-13/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMPTZUSVCMEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(=C3CCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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